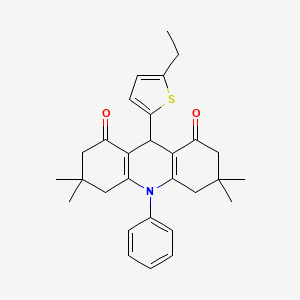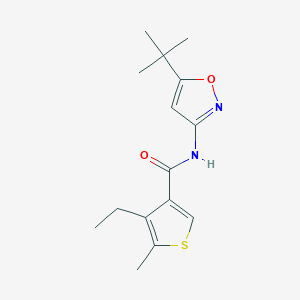![molecular formula C16H20N2O3 B6010577 N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6010577.png)
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHCH, is a bicyclic compound that has been studied for its potential therapeutic applications. BHCH has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in scientific research. In
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have a variety of biochemical and physiological effects. In scientific research, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and MCP-1. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been investigated for its potential to inhibit viral replication, including the replication of HIV-1 and SARS-CoV-2.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its potential therapeutic applications, including its anti-inflammatory, antitumor, and antiviral properties. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide.
Future Directions
There are several future directions for N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide research. One direction is to investigate the potential of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide as a therapeutic agent for cancer, including breast cancer and leukemia. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and to identify potential targets for drug development. Overall, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide shows promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully understand its potential.
Synthesis Methods
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized through various methods, including the reaction of bicyclo[4.1.0]hept-3-ene-7-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in ethanol and dimethyl sulfoxide.
Scientific Research Applications
N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, antitumor, and antiviral properties. In scientific research, N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells. N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been investigated for its potential to inhibit viral replication, including the replication of HIV-1 and SARS-CoV-2.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-8-4-5-10(15(13)19)9-17-18-16(20)14-11-6-2-3-7-12(11)14/h4-5,8-9,11-12,14,19H,2-3,6-7H2,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZMHIXADUJFSC-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6010500.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B6010513.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6010520.png)

![5-[2-(ethylthio)propyl]-2-{1-[(2-hydroxyphenyl)amino]butylidene}-1,3-cyclohexanedione](/img/structure/B6010534.png)
![2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide](/img/structure/B6010540.png)
![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6010545.png)
![2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6010550.png)
![8-bromo-5-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6010562.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6010572.png)
![methyl 2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B6010575.png)
![4-{[(3-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6010578.png)
